Propan-2-yl 6-(3-butoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Overview
Description
Propan-2-yl 6-(3-butoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H26N2O3S and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound isopropyl 6-(3-butoxyphenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate is 362.16641387 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzyme Inhibition
Pyrimidine derivatives have been investigated for their potential as enzyme inhibitors. For example, studies on different pyrimidine compounds have explored their binding to dihydrofolic reductase, aiming to design active-site-directed irreversible inhibitors. These compounds were synthesized to evaluate their mode of pyrimidine binding and identify positions on the pyrimidine ring that allow for good binding while facilitating the placement of a covalent forming group for irreversible inhibition (Baker, Lourens, & Jordaan, 1967).
Antimicrobial and Antitumor Activities
Research into pyrimidine derivatives has also highlighted their antimicrobial and antitumor potentials. For instance, a study synthesized new pyrimidines and condensed pyrimidines, evaluating their antimicrobial activity against various bacterial strains. This research contributes to the understanding of pyrimidine derivatives as potential antimicrobial agents (Essam Abdelghani et al., 2017). Additionally, certain pyrimidine compounds have shown significant activity against cancer cell lines, indicating their potential as anticancer drugs (A. Abu‐Hashem et al., 2020).
Antiviral Applications
Pyrimidine derivatives have been synthesized and tested for their antiviral properties against various viruses, including SARS-COV-2 and Avian Influenza H5N1. These studies aim to develop novel antiviral agents that can effectively combat viral infections (M. Abu-Zaied, G. Elgemeie, & N. Mahmoud, 2021).
Photocatalytic Degradation
Research into the photocatalytic degradation of pyrimidine derivatives using TiO2 has shown the potential for environmental applications. These studies explore the conditions affecting the degradation rate and offer insights into using photocatalysis for removing harmful compounds from the environment (Hang-Su Lee et al., 2003).
Properties
IUPAC Name |
propan-2-yl 4-(3-butoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-5-6-10-23-15-9-7-8-14(11-15)17-16(18(22)24-12(2)3)13(4)20-19(25)21-17/h7-9,11-12,17H,5-6,10H2,1-4H3,(H2,20,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWDCVSGPRGJPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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